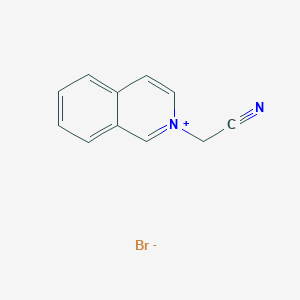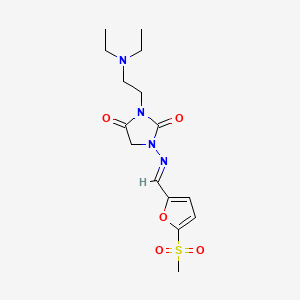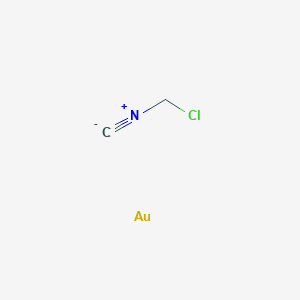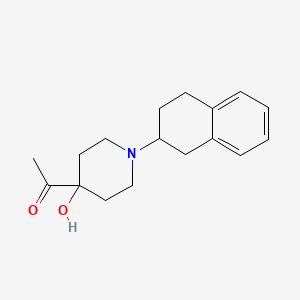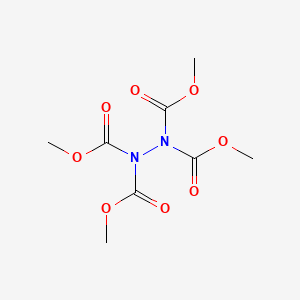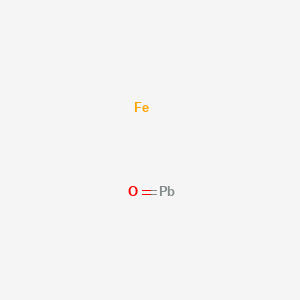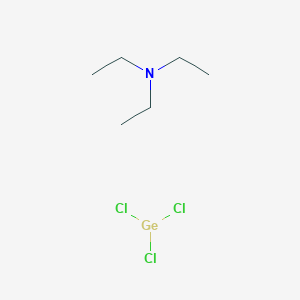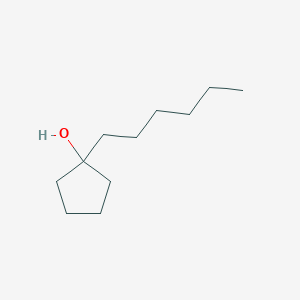![molecular formula C14H14Si B14668226 1,1-Dimethyl-1H-naphtho[1,8-bc]siline CAS No. 50535-78-9](/img/structure/B14668226.png)
1,1-Dimethyl-1H-naphtho[1,8-bc]siline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethyl-1H-naphtho[1,8-bc]siline is a complex organic compound belonging to the class of naphthosilines These compounds are characterized by their unique structural framework, which includes a naphthalene ring fused with a siline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1H-naphtho[1,8-bc]siline typically involves the cycloaddition of alkynyl(8-alkynyl-1-naphthyl)silanes with internal alkynes. This reaction is catalyzed by rhodium, and high chemoselectivity can be achieved by employing specific ligands such as P(2-MeOC6H4)3 . The reaction conditions are optimized to ensure efficient formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and ensuring the purity of the starting materials to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dimethyl-1H-naphtho[1,8-bc]siline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro-naphthosilines.
Applications De Recherche Scientifique
1,1-Dimethyl-1H-naphtho[1,8-bc]siline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and as a ligand in catalysis.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Mécanisme D'action
The mechanism of action of 1,1-Dimethyl-1H-naphtho[1,8-bc]siline involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to its ability to inhibit the cyclooxygenase (COX) enzyme, which plays a key role in the biosynthesis of prostaglandins . Additionally, its potential anti-cancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dimethyl-1H-naphtho[1,2-e][1,3]oxazine: This compound shares a similar naphthalene-based structure but differs in its functional groups and reactivity.
1,8-Diacetylnaphthalene: This compound undergoes photochemical reactions similar to 1,1-Dimethyl-1H-naphtho[1,8-bc]siline but has different applications and properties.
Uniqueness
1,1-Dimethyl-1H-n
Propriétés
Numéro CAS |
50535-78-9 |
|---|---|
Formule moléculaire |
C14H14Si |
Poids moléculaire |
210.35 g/mol |
Nom IUPAC |
2,2-dimethyl-2-silatricyclo[7.3.1.05,13]trideca-1(12),3,5,7,9(13),10-hexaene |
InChI |
InChI=1S/C14H14Si/c1-15(2)10-9-12-6-3-5-11-7-4-8-13(15)14(11)12/h3-10H,1-2H3 |
Clé InChI |
XXMNDGRCRCSZDP-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C=CC2=CC=CC3=C2C1=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Ethyloxetan-3-yl)methoxy]propanenitrile](/img/structure/B14668163.png)
![Phenol, 4-[[4-(trifluoromethyl)phenyl]ethynyl]-](/img/structure/B14668167.png)
![1-Methylspiro[2.6]nonane](/img/structure/B14668182.png)
